N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide
Overview
Description
N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide: is an organic compound that features a benzylamine structure substituted with two fluorine atoms and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzyl bromide and 1-methoxy-2-propanamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation.
Procedure: The 2,5-difluorobenzyl bromide is added to a solution of 1-methoxy-2-propanamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide can undergo nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amine and methoxy groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution: Products include various substituted benzylamines.
Oxidation: Products may include corresponding aldehydes or ketones.
Reduction: Products include reduced amine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in studies involving enzyme interactions and receptor binding.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique structure.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms and methoxy group play a crucial role in modulating these interactions, affecting the compound’s binding affinity and activity.
Comparison with Similar Compounds
- 2,5-Difluorobenzylamine
- 1-Methoxy-2-propanamine
- 2,5-Difluorobenzyl bromide
Uniqueness: N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both fluorine atoms and a methoxy group distinguishes it from other benzylamine derivatives, providing unique properties for various applications.
Properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-methoxypropan-2-amine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO.BrH/c1-8(7-15-2)14-6-9-5-10(12)3-4-11(9)13;/h3-5,8,14H,6-7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGIIVRNVKEOLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C=CC(=C1)F)F.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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